Cas no 55468-08-1 (phenyl N-(2-aminoethyl)carbamate)
phenyl N-(2-aminoethyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, (2-aminoethyl)-, phenyl ester
- phenyl N-(2-aminoethyl)carbamate
- SCHEMBL8944700
- DTXSID30597099
- Phenyl (2-aminoethyl)carbamatato
- EN300-8053887
- 55468-08-1
-
- MDL: MFCD12813059
- Inchi: 1S/C9H12N2O2/c10-6-7-11-9(12)13-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
- InChI Key: LSJIJPARBUDFNI-UHFFFAOYSA-N
- SMILES: O(C(NCCN)=O)C1C=CC=CC=1
Computed Properties
- Exact Mass: 180.08996
- Monoisotopic Mass: 180.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- PSA: 64.35
phenyl N-(2-aminoethyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8053887-0.05g |
phenyl N-(2-aminoethyl)carbamate |
55468-08-1 | 95% | 0.05g |
$287.0 | 2024-05-21 | |
| Enamine | EN300-8053887-0.1g |
phenyl N-(2-aminoethyl)carbamate |
55468-08-1 | 95% | 0.1g |
$301.0 | 2024-05-21 | |
| Enamine | EN300-8053887-0.25g |
phenyl N-(2-aminoethyl)carbamate |
55468-08-1 | 95% | 0.25g |
$315.0 | 2024-05-21 | |
| Enamine | EN300-8053887-0.5g |
phenyl N-(2-aminoethyl)carbamate |
55468-08-1 | 95% | 0.5g |
$328.0 | 2024-05-21 | |
| Enamine | EN300-8053887-1.0g |
phenyl N-(2-aminoethyl)carbamate |
55468-08-1 | 95% | 1.0g |
$342.0 | 2024-05-21 | |
| Enamine | EN300-8053887-2.5g |
phenyl N-(2-aminoethyl)carbamate |
55468-08-1 | 95% | 2.5g |
$669.0 | 2024-05-21 | |
| Enamine | EN300-8053887-5.0g |
phenyl N-(2-aminoethyl)carbamate |
55468-08-1 | 95% | 5.0g |
$991.0 | 2024-05-21 | |
| Enamine | EN300-8053887-10.0g |
phenyl N-(2-aminoethyl)carbamate |
55468-08-1 | 95% | 10.0g |
$1471.0 | 2024-05-21 | |
| Enamine | EN300-8053887-1g |
phenyl N-(2-aminoethyl)carbamate |
55468-08-1 | 1g |
$342.0 | 2023-09-02 | ||
| Enamine | EN300-8053887-5g |
phenyl N-(2-aminoethyl)carbamate |
55468-08-1 | 5g |
$991.0 | 2023-09-02 |
phenyl N-(2-aminoethyl)carbamate Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on phenyl N-(2-aminoethyl)carbamate
Phenyl N-(2-aminoethyl)carbamate (CAS No. 55468-08-1): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Phenyl N-(2-aminoethyl)carbamate, with the chemical formula C₇H₁₁NO₂ and a CAS number of 55468-08-1, is a significant compound in the realm of chemical and pharmaceutical research. This compound, characterized by its phenyl and carbamate functional groups, has garnered considerable attention due to its versatile applications in drug development, biochemical studies, and material science. The unique structural properties of Phenyl N-(2-aminoethyl)carbamate make it a valuable intermediate in synthesizing various pharmacologically active molecules.
The carbamate group in this molecule plays a crucial role in its reactivity and functionality. It serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives. These derivatives have shown promise in various therapeutic areas, including anti-inflammatory, analgesic, and neuroprotective applications. Recent advancements in medicinal chemistry have highlighted the potential of incorporating such carbamate-containing moieties into drug candidates to enhance bioavailability and target specificity.
In the context of modern pharmaceutical research, Phenyl N-(2-aminoethyl)carbamate has been explored for its role in the development of novel therapeutic agents. Its structural framework allows for modifications that can fine-tune pharmacokinetic properties, such as solubility and metabolic stability. For instance, researchers have utilized this compound as a precursor in synthesizing small-molecule inhibitors targeting specific enzymes involved in metabolic pathways. Such inhibitors are critical in treating conditions like diabetes, obesity, and cardiovascular diseases.
The significance of this compound extends beyond drug development. In biochemical research, Phenyl N-(2-aminoethyl)carbamate has been employed as a ligand in enzyme inhibition studies. Its ability to interact with biological targets makes it an excellent tool for understanding enzyme mechanisms and developing new therapeutic strategies. Additionally, its derivatives have been investigated for their potential in material science applications, particularly in the development of functional polymers and coatings.
Recent studies have also delved into the pharmacological properties of Phenyl N-(2-aminoethyl)carbamate derivatives. These studies have revealed that certain modifications to the phenyl ring can significantly enhance binding affinity to biological targets. For example, fluorinated phenyl derivatives have shown improved efficacy in inhibiting enzymes associated with neurological disorders. This underscores the importance of structural optimization in developing effective pharmaceuticals.
The synthesis of Phenyl N-(2-aminoethyl)carbamate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically involves the reaction of phenyl isocyanate with 2-aminoethanol under controlled conditions. This reaction yields the desired carbamate derivative with high purity and yield, making it a preferred choice for industrial-scale production. Advances in catalytic systems have further improved the efficiency of these synthetic routes, reducing waste and energy consumption.
In conclusion, Phenyl N-(2-aminoethyl)carbamate (CAS No. 55468-08-1) is a multifaceted compound with broad applications in pharmaceuticals and chemical research. Its unique structural features and reactivity make it a valuable building block for synthesizing novel therapeutic agents and materials. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in advancing scientific knowledge and technological innovation.
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